Ethyl 2,2-difluoro-3-hydroxypentanoate
Overview
Description
Ethyl 2,2-difluoro-3-hydroxypentanoate is a chemical compound with the molecular formula C7H12F2O3 and a molecular weight of 182.17 g/mol . It is known for its unique structural features, including the presence of two fluorine atoms and a hydroxyl group on the pentanoate backbone . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-3-hydroxypentanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-hydroxypentanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxypentanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an appropriate solvent.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ethyl 2,2-difluoro-3-oxopentanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxypentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-3-oxopentanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 2,2-difluoro-3-hydroxypentanol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Ethyl 2,2-difluoro-3-hydroxypentanoate is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-3-5(10)7(8,9)6(11)12-4-2/h5,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYORKWIMLXNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)OCC)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733250 | |
Record name | Ethyl 2,2-difluoro-3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092693-68-9 | |
Record name | Ethyl 2,2-difluoro-3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.